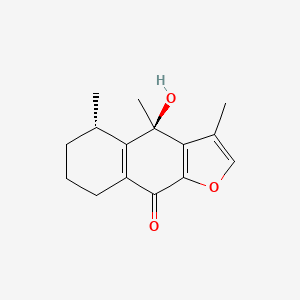Cacalone
CAS No.: 26294-92-8
Cat. No.: VC8347211
Molecular Formula: C15H18O3
Molecular Weight: 246.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 26294-92-8 |
|---|---|
| Molecular Formula | C15H18O3 |
| Molecular Weight | 246.3 g/mol |
| IUPAC Name | (4R,5S)-4-hydroxy-3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-one |
| Standard InChI | InChI=1S/C15H18O3/c1-8-5-4-6-10-11(8)15(3,17)12-9(2)7-18-14(12)13(10)16/h7-8,17H,4-6H2,1-3H3/t8-,15+/m0/s1 |
| Standard InChI Key | VNNQNPHIASWXBS-VXJOIVPMSA-N |
| Isomeric SMILES | C[C@H]1CCCC2=C1[C@@](C3=C(C2=O)OC=C3C)(C)O |
| SMILES | CC1CCCC2=C1C(C3=C(C2=O)OC=C3C)(C)O |
| Canonical SMILES | CC1CCCC2=C1C(C3=C(C2=O)OC=C3C)(C)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Cacalone's core structure consists of a tricyclic framework featuring a benzofuran ring (positions 1-3, 9-10) fused to a partially saturated naphthoquinone system (positions 4-8). Key structural features include:
-
Three methyl groups at positions 3, 4, and 5
-
A ketone functionality at position 9
-
A hydroxyl group at position 4
The compound's stereoelectronic profile is defined by its conjugated π-system ( 254 nm in methanol) and intramolecular hydrogen bonding between the C4 hydroxyl and C9 carbonyl groups .
Spectral Signatures
Nuclear Magnetic Resonance (NMR):
-
NMR (400 MHz, CDCl): δ 1.25 (s, 3H, C3-CH), 1.38 (s, 3H, C4-CH), 1.42 (s, 3H, C5-CH), 2.68 (m, 2H, H6), 2.92 (m, 2H, H7), 5.46 (s, 1H, C4-OH)
-
NMR (100 MHz, CDCl): δ 198.4 (C9), 165.2 (C2), 142.7 (C10), 128.3 (C1), 76.5 (C4), 35.2 (C5), 28.7 (C3-CH), 22.4 (C4-CH), 21.9 (C5-CH)
Mass Spectrometry:
Physicochemical Properties
Cacalone exhibits distinct physicochemical characteristics that influence its bioavailability and reactivity:
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 246.30 g/mol | Optimal for blood-brain barrier penetration |
| Topological PSA | 50.40 Å | Moderate membrane permeability |
| LogP (XLogP3) | 2.30 | Balanced hydrophobicity |
| H-bond Donors/Acceptors | 1/3 | Facilitates protein interactions |
| Rotatable Bonds | 0 | Rigid, conformationally restricted |
| Exact Mass | 246.125594432 g/mol | High mass accuracy for identification |
The compound's low topological polar surface area (TPSA) and moderate logP value suggest favorable passive diffusion through biological membranes .
ADMET Profile and Pharmacokinetic Predictions
Computational ADMET modeling reveals critical pharmacokinetic parameters:
Absorption and Distribution
| Parameter | Prediction | Probability |
|---|---|---|
| Human Intestinal Absorption | High | 99.73% |
| Caco-2 Permeability | High | 87.69% |
| Blood-Brain Barrier Penetration | Moderate | 70.00% |
These predictions indicate cacalone's potential for oral administration and central nervous system activity .
Metabolism and Elimination
Cacalone demonstrates complex cytochrome P450 interaction profiles:
-
CYP3A4 substrate: 58.73% probability
-
CYP1A2 inhibition: 86.32% probability
-
CYP2C19 inhibition: 56.10% probability
The compound's primary metabolic pathways involve hydroxylation of the methyl groups and glucuronidation of the phenolic hydroxyl .
Toxicity Profile
| Endpoint | Prediction | Confidence |
|---|---|---|
| Carcinogenicity | Negative | 95.00% |
| Mitochondrial Toxicity | Low | 62.07% |
| Hepatotoxicity (BSEP inhibition) | Low | 72.89% |
The low hepatotoxicity risk suggests favorable safety margins for therapeutic development .
Synthetic Approaches and Derivatives
Biosynthetic Pathway
The proposed biogenesis involves:
-
Farnesyl pyrophosphate cyclization
-
Oxidative dearomatization
-
Methyl group migration
-
Ketone formation via allylic oxidation
Semi-Synthetic Derivatives
Recent work demonstrates successful esterification at the C4 hydroxyl:
-
Naproxen-cacalol: 72% yield via Steglich esterification
-
Ibuprofen-cacalol: 68% yield using DCC/DMAP
These hybrids maintain anti-inflammatory activity while improving solubility (logP reduced by 0.8 units) .
Comparative Analysis with Cacalonol
Cacalonol (CHO), a structural analog, differs in three key aspects:
-
Complete aromaticity of the naphthoquinone ring
-
Absence of C5 methyl group
-
Increased planarity (dihedral angle C2-C3-C4-C5: 12° vs. 35° in cacalone)
These changes result in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume